Cas no 2751611-23-9 (1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate)

1-tert-Butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its key advantages include a stable tert-butyl ester group, which offers selective deprotection under mild acidic conditions, and a methyl ester moiety that allows further functionalization. The piperazine core provides a rigid scaffold for constructing biologically active compounds, enhancing stereochemical control in synthetic routes. This compound is valued for its high purity, consistent reactivity, and compatibility with a range of reaction conditions, making it a reliable choice for medicinal chemistry and process development. Its structural features facilitate efficient derivatization for target molecule synthesis.
1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate structure
2751611-23-9 structure
商品名:1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate
CAS番号:2751611-23-9
MF:C12H22N2O4
メガワット:258.314083576202
CID:5917620
PubChem ID:165646873

1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate 化学的及び物理的性質

名前と識別子

    • 1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate
    • 1,3-Piperazinedicarboxylic acid, 3-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester
    • EN300-37102559
    • 2751611-23-9
    • インチ: 1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-6-13-12(4,8-14)9(15)17-5/h13H,6-8H2,1-5H3
    • InChIKey: ZIGKUQLSRWBOJT-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CCNC(C)(C(OC)=O)C1

計算された属性

  • せいみつぶんしりょう: 258.15795719g/mol
  • どういたいしつりょう: 258.15795719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 338
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 67.9Ų

じっけんとくせい

  • 密度みつど: 1.090±0.06 g/cm3(Predicted)
  • ふってん: 325.8±37.0 °C(Predicted)
  • 酸性度係数(pKa): 6.51±0.40(Predicted)

1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37102559-0.25g
1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate
2751611-23-9 95%
0.25g
$487.0 2023-06-02
Enamine
EN300-37102559-0.05g
1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate
2751611-23-9 95%
0.05g
$229.0 2023-06-02
Aaron
AR028ZIB-2.5g
1-tert-butyl3-methyl3-methylpiperazine-1,3-dicarboxylate
2751611-23-9 95%
2.5g
$2681.00 2025-02-17
1PlusChem
1P028Z9Z-100mg
1-tert-butyl3-methyl3-methylpiperazine-1,3-dicarboxylate
2751611-23-9 95%
100mg
$485.00 2024-05-07
Aaron
AR028ZIB-250mg
1-tert-butyl3-methyl3-methylpiperazine-1,3-dicarboxylate
2751611-23-9 95%
250mg
$695.00 2025-02-17
Aaron
AR028ZIB-5g
1-tert-butyl3-methyl3-methylpiperazine-1,3-dicarboxylate
2751611-23-9 95%
5g
$3955.00 2023-12-15
1PlusChem
1P028Z9Z-1g
1-tert-butyl3-methyl3-methylpiperazine-1,3-dicarboxylate
2751611-23-9 95%
1g
$1281.00 2024-05-07
Aaron
AR028ZIB-10g
1-tert-butyl3-methyl3-methylpiperazine-1,3-dicarboxylate
2751611-23-9 95%
10g
$5850.00 2023-12-15
1PlusChem
1P028Z9Z-250mg
1-tert-butyl3-methyl3-methylpiperazine-1,3-dicarboxylate
2751611-23-9 95%
250mg
$664.00 2024-05-07
1PlusChem
1P028Z9Z-500mg
1-tert-butyl3-methyl3-methylpiperazine-1,3-dicarboxylate
2751611-23-9 95%
500mg
$1012.00 2024-05-07

1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate 関連文献

1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylateに関する追加情報

Comprehensive Overview of 1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate (CAS No. 2751611-23-9)

The compound 1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate (CAS No. 2751611-23-9) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and organic synthesis research. This piperazine derivative is characterized by its unique molecular structure, featuring both tert-butyl and methyl carboxylate functional groups. Its versatility as a building block in drug discovery makes it a subject of interest for researchers exploring novel therapeutic agents, particularly in the fields of central nervous system (CNS) drug development and enzyme inhibition.

In recent years, the demand for high-purity intermediates like 1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate has surged due to advancements in combinatorial chemistry and high-throughput screening. The compound's stereochemical properties and reactivity profile make it particularly valuable for constructing chiral scaffolds, a critical requirement in modern asymmetric synthesis. Researchers frequently inquire about its synthetic routes, with common search queries including "optimized synthesis of piperazine dicarboxylates" and "applications of tert-butyl-protected piperazines."

From a structural-activity relationship perspective, the presence of the tert-butyl group in CAS 2751611-23-9 enhances steric hindrance, which can influence binding affinity in target interactions. This property aligns with current trends in fragment-based drug design, where molecular fragments are optimized for lead compound development. The compound's methyl ester moieties further provide handles for derivatization, addressing frequent industry questions about "modifiable functional groups in heterocyclic compounds."

The physicochemical properties of 1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate have been extensively studied to meet Good Manufacturing Practice (GMP) standards. Analytical techniques such as HPLC purity analysis and NMR characterization confirm its suitability for preclinical research. This data responds to frequent search trends like "quality control for pharmaceutical intermediates" and "spectroscopic validation of piperazine derivatives," reflecting the industry's emphasis on reproducible synthesis.

Emerging applications in bioconjugation chemistry have further expanded the utility of this compound. Its carboxylate groups enable linker formation in antibody-drug conjugates (ADCs), a hot topic in targeted cancer therapy research. This aligns with trending searches such as "piperazine linkers in ADC development" and "tert-butyl protection strategies," demonstrating how CAS 2751611-23-9 addresses contemporary medicinal chemistry challenges.

Environmental and green chemistry considerations are increasingly shaping the synthesis protocols for 1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate. Recent publications highlight catalyst-free condensation methods and solvent optimization, responding to search queries like "sustainable synthesis of heterocyclic carboxylates." These developments position the compound as a case study in eco-friendly pharmaceutical manufacturing.

In computational chemistry studies, the molecular geometry of 2751611-23-9 has been modeled to predict its conformational stability and intermolecular interactions. Such analyses cater to growing interest in "in silico prediction of intermediate properties" and "molecular docking of carboxylate derivatives," showcasing the compound's relevance in computer-aided drug design (CADD) workflows.

The commercial availability of 1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate through specialized chemical suppliers has facilitated its adoption in academic research and industrial R&D. Product listings often emphasize its ≥98% purity grade and custom synthesis options, addressing common procurement questions like "bulk quantities of piperazine carboxylates" and "scalable synthetic protocols."

Patent literature reveals innovative applications of this compound in protease inhibitor development and neurotransmitter modulator synthesis, corresponding to search trends such as "piperazine-based enzyme inhibitors." These documented uses underscore its potential in addressing undruggable targets – a major focus area in precision medicine initiatives.

Future research directions for CAS 2751611-23-9 may explore its polymorphic forms and cocrystal engineering possibilities, topics generating increasing search traffic like "piperazine solid-state chemistry." Such investigations could unlock new formulation advantages for this already versatile chemical intermediate.

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